

# Unraveling the Off-Target Profile of BMS-986458: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986458 is a first-in-class, orally bioavailable, potent, and highly selective B-cell lymphoma 6 (BCL6) ligand-directed degrader (LDD) being investigated for the treatment of relapsed/refractory non-Hodgkin lymphoma.[1][2][3] As a heterobifunctional molecule, it is designed to induce the selective, ubiquitin-mediated degradation of the BCL6 transcription factor by recruiting it to the cereblon (CRBN) E3 ubiquitin ligase.[2][4] The targeted degradation of BCL6, a key driver of lymphomagenesis, represents a promising therapeutic strategy.[2][5] This technical guide provides an in-depth analysis of the off-target effects of BMS-986458, summarizing available quantitative data, outlining experimental methodologies for assessing selectivity, and visualizing key molecular and procedural pathways.

While comprehensive data from broad off-target screening panels (e.g., kinase or CEREP panels) are not extensively available in the public domain, preclinical studies and early clinical data consistently describe BMS-986458 as a "highly selective" agent with a favorable safety profile.[1][4][5] This guide synthesizes the currently available information to provide a thorough understanding of its specificity.

## **Quantitative Data Summary**

The selectivity of a cereblon-dependent degrader is critically defined by its ability to distinguish its intended target from other proteins, particularly known "neosubstrates" of cereblon that can







be unintentionally degraded by other CRBN-modulating agents. Preclinical data for BMS-986458 demonstrate a high degree of selectivity for BCL6 over several well-characterized CRBN neosubstrates.



| Target                                | Assay Type                   | Metric | Result  | Selectivity<br>Profile                                                                                                                                                                 |
|---------------------------------------|------------------------------|--------|---------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| On-Target                             |                              |        |         |                                                                                                                                                                                        |
| BCL6                                  | HiBiT Assay (SU-<br>DHL-4)   | EC50   | 2 nM    | Potent on-target degradation activity.[4]                                                                                                                                              |
| BCL6                                  | HiBiT Assay<br>(OCI-LY-1)    | EC50   | 0.2 nM  | Potent on-target degradation activity.[4]                                                                                                                                              |
| BCL6                                  | Western Blot<br>(WSU-DLCL-2) | DC50   | 0.11 nM | Confirms potent degradation in a different cell line. [4]                                                                                                                              |
| BCL6                                  | Western Blot<br>(OCI-LY-1)   | DC50   | 0.14 nM | Confirms potent degradation.[4]                                                                                                                                                        |
| Off-Target<br>(CRBN<br>Neosubstrates) |                              |        |         |                                                                                                                                                                                        |
| Ikaros (IKZF1)                        | HiBiT Assay                  | EC50   | >10 μM  | BMS-986458 demonstrates high selectivity over Ikaros, a known neosubstrate of other cereblon- modulating drugs. Degradation of Ikaros is associated with certain immunomodulato ry and |



|                |             |      |        | hematological<br>effects.[4]                                                                                                                                                                                                 |
|----------------|-------------|------|--------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Aiolos (IKZF3) | HiBiT Assay | EC50 | >10 µM | Similar to Ikaros, Aiolos is a key transcription factor in lymphocyte development and a known neosubstrate of immunomodulato ry drugs. The lack of degradation indicates a favorable selectivity profile for BMS-986458. [4] |
| <b>C</b> Κ1α   | HiBiT Assay | EC50 | >10 μM | Casein Kinase 1α (CK1α) is another clinically relevant neosubstrate of certain molecular glues, and its degradation can lead to specific cellular effects. BMS-986458 shows no significant degradation of CK1α.[4]           |
| GSPT1          | HiBiT Assay | EC50 | >10 μM | G1 to S phase transition protein                                                                                                                                                                                             |



|                                      |                |        |                       | 1 (GSPT1) is a translation termination factor and a neosubstrate whose degradation can contribute to the efficacy and toxicity of some degraders. BMS-986458 does not induce its degradation.[4] |
|--------------------------------------|----------------|--------|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SALL4                                | HiBiT Assay    | EC50   | >10 μM                | Spalt-like transcription factor 4 (SALL4) is a zinc finger transcription factor and a known neosubstrate of certain CRBN modulators. BMS-986458 is highly selective over SALL4.[4]               |
| Other Preclinical<br>Safety Findings |                |        |                       |                                                                                                                                                                                                  |
| Normal Bone<br>Marrow<br>Populations | In vitro assay | Impact | No impact<br>observed | Preclinical safety evaluations showed an absence of impact on normal bone marrow populations in                                                                                                  |



|                                                 |                                |              |                                                                     | vitro, suggesting<br>a favorable<br>hematopoietic<br>safety profile.[1]                                                                                                                                              |
|-------------------------------------------------|--------------------------------|--------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| General<br>Tolerability                         | 28-day dog<br>toxicity studies | Tolerability | Well-tolerated                                                      | In vivo studies in dogs demonstrated that BMS-986458 is well-tolerated.[1][5]                                                                                                                                        |
| Clinical Safety Findings (Phase 1)              |                                |              |                                                                     |                                                                                                                                                                                                                      |
| Treatment-<br>Related Adverse<br>Events (TRAEs) | Clinical Trial<br>(n=31)       | Incidence    | Grade 1/2<br>arthralgia<br>(19.4%), Grade<br>1/2 fatigue<br>(16.1%) | The most common TRAEs were low-grade and manageable. No grade ≥3 treatment-related cytopenias or treatment-related discontinuations were observed, indicating a good safety profile in early clinical evaluation.[6] |

# **Experimental Protocols**

Detailed experimental protocols for the specific off-target assays performed on BMS-986458 are proprietary. However, based on standard practices for the characterization of targeted protein degraders, the following methodologies are likely employed.



### **Global Proteomics for Unbiased Off-Target Identification**

Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of a degrader's selectivity across the entire proteome.

- Objective: To identify and quantify all proteins that are degraded upon treatment with BMS-986458.
- Methodology:
  - Cell Culture and Treatment: A panel of relevant cell lines (e.g., lymphoma cell lines with varying BCL6 expression) are treated with BMS-986458 at multiple concentrations and time points. Control groups include vehicle-treated cells and cells treated with a negative control compound (e.g., a molecule with an inactive BCL6 or CRBN binder).
  - Cell Lysis and Protein Digestion: Cells are lysed, and the proteome is extracted. Proteins are then digested into peptides, typically using trypsin.
  - Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different experimental conditions are labeled with isobaric tags. This allows for the multiplexing of samples in a single mass spectrometry run, enabling accurate relative quantification.
  - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
  - Data Analysis: The resulting spectra are used to identify and quantify thousands of proteins. Proteins showing a statistically significant and dose-dependent decrease in abundance in the BMS-986458-treated samples compared to controls are identified as potential off-targets.

## **Targeted Assays for Off-Target Validation**

Once potential off-targets are identified through global proteomics or based on known neosubstrates of the E3 ligase, targeted assays are used for validation.

Objective: To confirm and quantify the degradation of specific proteins of interest.



### · Methodologies:

- Western Blotting: A widely used technique to measure the abundance of a specific protein.
   Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the potential off-target protein. A decrease in the band intensity corresponding to the protein of interest indicates degradation.
- HiBiT Luminescence Assay: A sensitive and quantitative method to measure protein levels
  in real-time in live cells. The protein of interest is endogenously tagged with a small
  peptide (HiBiT). In the presence of a complementary larger peptide (LgBiT), a bright
  luminescent signal is produced. A decrease in luminescence upon treatment with the
  degrader indicates a reduction in the tagged protein's abundance. This method was used
  to assess the selectivity of BMS-986458 against known CRBN neosubstrates.[4]
- Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be used to quantify the concentration of a specific protein in cell lysates or supernatants.

### **Cellular Thermal Shift Assay (CETSA)**

CETSA can be used to assess the engagement of a degrader with its on-target and potential off-targets in a cellular environment.

- Objective: To determine if BMS-986458 directly binds to and stabilizes any off-target proteins.
- Methodology:
  - Cell Treatment: Intact cells are treated with BMS-986458 or a vehicle control.
  - Heating: The treated cells are heated across a range of temperatures.
  - Lysis and Quantification: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.



 Analysis: Ligand binding typically stabilizes a protein, resulting in a higher melting temperature. A shift in the thermal denaturation curve for a protein in the presence of BMS-986458 indicates direct binding.

# Visualizations Signaling Pathway of BMS-986458

The following diagram illustrates the intended mechanism of action of BMS-986458, leading to the targeted degradation of BCL6.





Click to download full resolution via product page

Caption: On-target mechanism of BMS-986458 leading to BCL6 degradation.



### **Experimental Workflow for Off-Target Assessment**

The diagram below outlines a typical workflow for assessing the selectivity and potential offtarget effects of a targeted protein degrader like BMS-986458.



Click to download full resolution via product page

Caption: Workflow for assessing off-target effects of a protein degrader.

### Conclusion

BMS-986458 is a highly selective BCL6 degrader with a promising preclinical and early clinical safety profile. The available data indicates a wide therapeutic window, with potent on-target



activity and a lack of degradation of known, clinically relevant CRBN neosubstrates such as Ikaros and Aiolos. While a comprehensive, publicly available off-target screening panel is not yet detailed, the existing evidence strongly supports a high degree of selectivity for its intended target. The methodologies outlined in this guide represent the standard for rigorously evaluating the off-target profile of novel protein degraders. As BMS-986458 progresses through clinical development, further data will likely emerge to provide an even more complete picture of its selectivity and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. BCL6 in Lymphoma: BMS-986458 and Al-Driven Synthetic Routes to Next-Gen Protein Degraders Chemical.Al Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. mskcc.sparkcures.pro [mskcc.sparkcures.pro]
- 4. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Bristol Myers Squibb Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- To cite this document: BenchChem. [Unraveling the Off-Target Profile of BMS-986458: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15608418#off-target-effects-of-bms-986458]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com